3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one
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Overview
Description
3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivativesThe structure of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one includes a chromen-2-one core with acetyl and nitro substituents, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride .
Industrial Production Methods: Industrial production of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one may involve optimized versions of the Pechmann condensation or other efficient synthetic routes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine, o-phenylenediamine, and 2,4-dinitrophenylhydrazine are employed.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant, antioxidant, and anti-inflammatory agent.
Industry: Utilized in the development of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-acetyl-8-nitro-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 3-Acetyl-2H-chromen-2-one
- 8-Nitro-2H-chromen-2-one
- 3-Acetyl-6-bromo-2H-chromen-2-one
Comparison: 3-Acetyl-8-nitro-2H-benzo[h]chromen-2-one is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and can undergo a wider variety of chemical reactions .
Properties
CAS No. |
875655-42-8 |
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Molecular Formula |
C15H9NO5 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
3-acetyl-8-nitrobenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H9NO5/c1-8(17)13-7-10-3-2-9-6-11(16(19)20)4-5-12(9)14(10)21-15(13)18/h2-7H,1H3 |
InChI Key |
QBPBZORLXJASHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
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